Sodium 1,3-dimethylbutyl sulphate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
85099-23-6 |
|---|---|
Molecular Formula |
C6H13NaO4S |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
sodium;4-methylpentan-2-yl sulfate |
InChI |
InChI=1S/C6H14O4S.Na/c1-5(2)4-6(3)10-11(7,8)9;/h5-6H,4H2,1-3H3,(H,7,8,9);/q;+1/p-1 |
InChI Key |
GVPLMTMISXCYPD-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CC(C)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Strategies for Sodium 1,3 Dimethylbutyl Sulphate
Classical Sulphation Routes and their Mechanistic Elucidation for 1,3-Dimethylbutan-1-ol
The traditional methods for synthesizing alkyl sulphates from alcohols are well-documented and rely on strong sulphating agents. These routes are characterized by direct and often vigorous reactions, each with distinct mechanistic features and process considerations.
Direct Sulphation via Sulphuric Acid and Oleum (B3057394) Systems
The direct use of concentrated sulphuric acid (H₂SO₄) represents one of the earliest methods for alcohol sulphation. The reaction proceeds through the formation of an alkyl sulphate half-ester. However, a significant drawback of this method is the concurrent formation of water, which establishes an equilibrium that limits the yield of the desired sulphate ester to approximately 65% when using equimolar concentrations of the alcohol and acid nih.gov. To drive the reaction to completion, methods such as azeotropic distillation can be employed to remove the water as it is formed chemithon.com.
Reaction Mechanism: The mechanism involves the protonation of the alcohol by sulphuric acid, followed by the nucleophilic attack of the alcohol on the sulphur atom of another sulphuric acid molecule, or the reaction of the alcohol with a protonated sulphuric acid molecule. This results in the formation of the alkyl hydrogen sulphate and water google.comcopernicus.org.
Oleum, or fuming sulphuric acid (a solution of sulphur trioxide in sulphuric acid), offers a more potent alternative wikipedia.orgvaisala.com. Its increased reactivity is due to the presence of free sulphur trioxide (SO₃). The use of oleum can increase the yield and reaction rate. However, controlling the reaction is crucial, as the harsh conditions can lead to undesirable side reactions and discoloration of the product google.com. Furthermore, producing alcohol sulphates with a low content of inorganic sulphate by-products can be challenging with this method chemithon.com.
Table 1: Comparison of Sulphuric Acid and Oleum for Sulphation
| Feature | Sulphuric Acid | Oleum |
|---|---|---|
| Reactivity | Moderate | High |
| Key Reactant | H₂SO₄ | H₂SO₄ + free SO₃ |
| By-product | Water | Minimal water, potential for side products |
| Yield | Equilibrium-limited (~65%) | Higher, but requires careful control |
| Process Control | Simpler | More complex due to high reactivity |
| Product Purity | Can contain unreacted alcohol | Can contain inorganic sulphates and other by-products |
Chlorosulphonic Acid Mediated Sulphation Processes
Chlorosulphonic acid (ClSO₃H) is widely regarded as a superior reagent for the sulphation of secondary alcohols like 1,3-dimethylbutan-1-ol lsu.edu. A key advantage is that it circumvents the dehydration reactions that are often problematic when using sulphur trioxide directly lsu.edu.
The reaction between an alcohol and chlorosulphonic acid is typically rapid, exothermic, and results in the formation of the alkyl sulphuric acid and hydrogen chloride (HCl) gas lsu.edugoogle.com. The evolution of HCl gas drives the reaction to completion, leading to high yields . The process can be conducted with or without a solvent; for solid or viscous alcohols, halogenated solvents such as chloroform (B151607) or carbon tetrachloride may be used lsu.edu.
General Reaction: R-OH + ClSO₃H → R-OSO₃H + HCl(g)
To mitigate side reactions, such as the formation of neutral oil by-products, certain additives can be introduced. For instance, the presence of a secondary alcohol ethoxylate or finely-divided inorganic salts like sodium chloride or sodium sulphate during the reaction has been shown to improve yields and product quality google.comgoogle.com. Subsequent neutralization with a base, such as sodium hydroxide (B78521), yields the final salt, Sodium 1,3-dimethylbutyl sulphate.
Sulphur Trioxide Adducts in the Synthesis of this compound
While highly reactive, direct sulphation with gaseous or liquid sulphur trioxide (SO₃) can be difficult to control and may lead to polymerization and other side reactions nih.gov. To moderate its reactivity, SO₃ is commonly used in the form of complexes or adducts with organic bases nih.gov.
These adducts are typically prepared by reacting SO₃ with compounds like pyridine, trimethylamine, or dimethylformamide (DMF). The resulting SO₃ adducts are often stable, solid materials that are easier to handle than free SO₃ nih.gov. The pyridine-sulphur trioxide complex, for example, is a mild sulphating agent suitable for a variety of sensitive compounds.
Another significant industrial method is the air/SO₃ process, where gaseous SO₃ is diluted with dry air before being reacted with the alcohol feedstock chemithon.com. This process allows for a rapid and stoichiometric reaction. However, it necessitates stringent process control, particularly over the molar ratio of SO₃ to the alcohol, to prevent over-sulphation and the formation of undesirable by-products chemithon.com.
Novel and Sustainable Synthetic Approaches for this compound
In response to the growing demand for greener and more efficient chemical processes, research has focused on developing novel synthetic routes that offer higher selectivity and milder reaction conditions.
Enzymatic Sulphation Pathways
Biocatalysis presents a highly specific and sustainable alternative to classical chemical methods. The enzymatic sulphation of alcohols is carried out by a class of enzymes known as sulphotransferases (SULTs) wikipedia.org. These enzymes facilitate the transfer of a sulphonate group (SO₃⁻) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor alcohol nih.govwikipedia.org.
This process offers several advantages:
High Selectivity: Enzymes can distinguish between different hydroxyl groups in a complex molecule and can be stereospecific, acting on only one enantiomer of a chiral alcohol nih.gov.
Mild Conditions: Reactions are typically run in aqueous media at or near ambient temperature and neutral pH.
Reduced By-products: The high specificity of enzymes minimizes the formation of unwanted side products.
For a secondary alcohol like 1,3-dimethylbutan-1-ol, specific secondary alcohol dehydrogenases and related sulphotransferases could be employed for its conversion. While the identification and optimization of a specific sulphotransferase for this particular substrate would be a key research step, the principle of enzymatic sulphation is well-established for a wide range of primary and secondary alcohols wikipedia.orgnih.govnih.gov.
Table 2: Overview of Sulphation Methods
| Method | Reagent(s) | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Sulphuric Acid | H₂SO₄ | Low cost | Equilibrium-limited, water by-product |
| Oleum | H₂SO₄/SO₃ | High reactivity, drives reaction | Harsh conditions, potential for side reactions |
| Chlorosulphonic Acid | ClSO₃H | High yield, good for secondary alcohols | Corrosive, HCl gas by-product |
| SO₃ Adducts | SO₃-Pyridine, etc. | Milder, more selective than free SO₃ | Higher reagent cost |
| Enzymatic | Sulphotransferase, PAPS | High selectivity, mild conditions, sustainable | High cost of enzyme and PAPS, process development |
Catalyst-Assisted Sulphation Reactions
Beyond biocatalysis, other modern catalytic approaches aim to improve the efficiency and selectivity of sulphation.
One such method involves the use of sulphamic acid (H₂NSO₃H) . It is a milder and more selective sulphating agent compared to chlorosulphonic acid or SO₃, making it suitable for alcohols that are sensitive to more aggressive reagents nih.gov. The reaction with sulphamic acid can directly produce the ammonium (B1175870) salt of the sulphate ester chemithon.com. However, it is generally less reactive and more expensive, and may result in poor yields and discoloration with certain long-chain alcohols nih.govchemithon.com.
Another approach is dicyclohexylcarbodiimide (DCC)-mediated sulphation . In this method, DCC is used to facilitate the reaction between an alcohol and sulphuric acid under mild conditions nih.gov. The order of addition of reactants is critical to the success of this method, which is valuable for substrates that are incompatible with the strong acidity of traditional reagents nih.gov.
More complex, multi-step catalytic strategies have also been developed. One such protocol involves:
Formation of an alkyl ethyl sulphite from the parent alcohol.
Oxidation of the sulphite to a cyclic sulphate diester using a catalyst system like ruthenium(III) chloride and sodium periodate.
Release of the target sulphate monoester in high yield under mild conditions nih.gov.
These catalyst-assisted methods, while potentially more complex or costly than classical routes, offer pathways to the desired product under controlled conditions, often with improved purity and yield.
An article on the advanced synthetic methodologies and derivatization strategies for this compound cannot be generated at this time. Extensive research has not yielded specific scientific literature detailing the synthesis, green chemistry applications, stereoselective synthesis, or derivatization of this particular compound.
General chemical principles suggest that the synthesis of this compound would likely involve the sulphation of 1,3-dimethylbutanol, followed by neutralization with a sodium base. The reaction would likely proceed as follows:
Sulphation: 1,3-dimethylbutanol (also known as 4-methyl-2-pentanol) would be reacted with a sulphating agent, such as chlorosulphonic acid or a sulphur trioxide complex (e.g., sulphur trioxide-pyridine or sulphur trioxide-dioxane), to form the corresponding hydrogen sulphate ester.
Neutralization: The resulting 1,3-dimethylbutyl hydrogen sulphate would then be neutralized with a sodium-containing base, such as sodium hydroxide or sodium carbonate, to produce the final product, this compound.
The chemical structures of the reactants and the expected product are illustrated below:
1,3-Dimethylbutanol: CH₃CH(OH)CH₂CH(CH₃)₂
This compound: CH₃CH(OSO₃Na)CH₂CH(CH₃)₂
Without specific research on this compound, any discussion of advanced synthetic methodologies, the application of green chemistry principles, stereoselective synthesis of its enantiomers, or its derivatization for modified chemical reactivity would be purely speculative.
Further research would be required to provide scientifically accurate and detailed information as requested in the article outline. At present, the available scientific literature does not appear to cover these specific aspects of this compound.
Mechanistic Investigations of Sodium 1,3 Dimethylbutyl Sulphate Reactivity and Transformations
Hydrolysis Kinetics and Mechanistic Pathways of the Sulphate Ester Linkage
The hydrolysis of sodium 1,3-dimethylbutyl sulphate involves the cleavage of the C-O-S linkage, leading to the formation of 1,3-dimethylbutanol and sodium bisulfate. This process can be catalyzed by either acid or base, with the reaction rate and mechanism being highly dependent on the pH of the surrounding medium.
Acid-Catalyzed Hydrolysis Mechanisms
Under acidic conditions, the hydrolysis of secondary alkyl sulfates like this compound is initiated by the protonation of an oxygen atom in the sulphate group. This protonation enhances the leaving group ability of the sulfate (B86663) moiety. Following protonation, the reaction can proceed through two primary mechanistic pathways:
SN1-type Mechanism: In this pathway, the protonated sulfate group departs, forming a secondary carbocation at the 2-position of the hexyl chain. This carbocation is then attacked by a water molecule. The stability of this secondary carbocation makes this pathway plausible for this compound.
SN2-type Mechanism: Alternatively, a water molecule can act as a nucleophile and attack the carbon atom bonded to the sulfate group in a concerted fashion, leading to the displacement of the protonated sulfate group. Steric hindrance around the secondary carbon in the 1,3-dimethylbutyl group may influence the rate of this bimolecular reaction.
Studies on the acid-catalyzed hydrolysis of primary alkyl sulfates have shown evidence for both SN2 and unimolecular cleavage of the S-O bond. rsc.org For secondary alkyl sulfates, the increased stability of the potential carbocation intermediate suggests a greater contribution from an SN1-like pathway compared to their primary counterparts. The rate of acid-catalyzed hydrolysis is generally observed to follow pseudo-first-order kinetics with respect to the surfactant concentration. rsc.org
Base-Catalyzed Hydrolysis Mechanisms
In alkaline environments, the hydrolysis of alkyl sulfates is promoted by the nucleophilic attack of a hydroxide (B78521) ion. For this compound, the primary mechanism is a bimolecular nucleophilic substitution (SN2) reaction. The hydroxide ion directly attacks the carbon atom attached to the sulfate group, displacing the sulfate as a leaving group.
The rate of base-catalyzed hydrolysis is dependent on the concentration of both the surfactant and the hydroxide ions. The reaction is generally slower than acid-catalyzed hydrolysis under comparable strong acidic conditions. The branched nature of the 1,3-dimethylbutyl group can introduce steric hindrance, which may reduce the rate of nucleophilic attack by the hydroxide ion compared to a linear secondary alkyl sulfate.
Influence of Environmental Factors on Hydrolytic Stability
The rate at which this compound undergoes hydrolysis is significantly influenced by several environmental factors, primarily pH and temperature.
pH: The hydrolytic stability of alkyl sulfates is at its maximum in neutral to slightly alkaline conditions and decreases significantly in both strongly acidic and strongly basic environments. The rate of hydrolysis is directly proportional to the concentration of H⁺ ions in acidic solutions and OH⁻ ions in alkaline solutions.
Temperature: As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature. This relationship can be described by the Arrhenius equation, where the rate constant increases exponentially with temperature. Studies on other alkyl sulfates have shown that they exhibit poor stability at elevated temperatures, with hydrolysis being a significant degradation pathway. nih.gov
Below is an interactive data table summarizing the expected qualitative effects of environmental factors on the hydrolysis rate of this compound, based on general knowledge of alkyl sulfate chemistry.
| Environmental Factor | Condition | Effect on Hydrolysis Rate | Primary Mechanism |
| pH | Low (Acidic) | Increased | Acid-Catalyzed (SN1/SN2) |
| Neutral | Minimal | Uncatalyzed (very slow) | |
| High (Basic) | Increased | Base-Catalyzed (SN2) | |
| Temperature | Low | Decreased | Slower reaction kinetics |
| High | Increased | Faster reaction kinetics |
Oxidation Reactions Involving this compound
In addition to hydrolysis, the degradation of this compound can occur through oxidation reactions that target the alkyl chain. These processes are often mediated by highly reactive radical species.
Radical-Mediated Oxidation Processes
Free radicals, such as the hydroxyl radical (•OH) and the sulfate radical (SO₄•⁻), are powerful oxidants that can initiate the degradation of organic molecules. The primary mechanism of radical-mediated oxidation of saturated alkyl chains, like the 1,3-dimethylbutyl group, is hydrogen abstraction.
A radical species abstracts a hydrogen atom from a carbon on the alkyl chain, forming an alkyl radical. This initial step is followed by a series of reactions, often involving molecular oxygen, leading to the formation of various oxygenated products such as alcohols, ketones, and carboxylic acids. The position of hydrogen abstraction is influenced by the stability of the resulting alkyl radical, with tertiary hydrogens being the most susceptible, followed by secondary and then primary hydrogens. In the case of this compound, the tertiary hydrogen at the 3-position is a likely site for initial radical attack.
The rate constants for the reaction of sulfate radicals with various alkyl sulfates have been determined, and they generally increase with the length of the alkyl chain. acs.org The presence of branching can also influence the reaction rate.
The following table provides representative rate constants for the reaction of sulfate radicals with various alkyl sulfates, which can be used to infer the reactivity of this compound.
| Alkyl Sulphate | Number of Carbons | Rate Constant (M⁻¹s⁻¹) |
| Methyl Sulphate | 1 | 2.4 x 10⁵ |
| Ethyl Sulphate | 2 | 4.6 x 10⁵ |
| n-Propyl Sulphate | 3 | 1.1 x 10⁷ |
| n-Butyl Sulphate | 4 | 3.5 x 10⁷ |
| n-Hexyl Sulphate | 6 | 8.0 x 10⁷ |
Data extrapolated from studies on various alkyl sulfates.
Advanced Oxidation Process (AOP) Interactions with this compound
Advanced Oxidation Processes (AOPs) are a group of technologies that generate highly reactive oxygen species, primarily the hydroxyl radical (•OH), to degrade organic pollutants. Common AOPs include ozonation (O₃), UV/H₂O₂, and the Fenton process (Fe²⁺/H₂O₂).
When this compound is subjected to AOPs, its degradation is primarily driven by the attack of hydroxyl radicals on the alkyl chain. The reaction mechanism is similar to that described for radical-mediated oxidation, involving hydrogen abstraction and subsequent oxidation steps. This can lead to the fragmentation of the alkyl chain and ultimately to the mineralization of the surfactant into carbon dioxide, water, and sulfate.
The efficiency of AOPs in degrading surfactants can be influenced by factors such as the type of AOP, the concentration of the oxidant and catalyst, pH, and the presence of other water constituents that may act as radical scavengers. For instance, the Fenton process is most effective under acidic conditions. nih.gov The presence of other surfactants in a mixture can also affect the degradation rate of an individual surfactant during AOP treatment. nih.gov
The degradation of surfactants by ozonation can proceed through both direct reaction with ozone and indirect reaction with hydroxyl radicals, with the latter often being more significant. researchgate.net The degradation products can vary depending on the specific AOP and reaction conditions.
Reductive Transformations of this compound
Reductive transformations involve the gain of electrons by a molecule, often leading to the cleavage of bonds. In anoxic environments, such as sediments or some groundwater, reductive processes can be significant for the degradation of organic compounds. For this compound, the primary site for reduction would be the sulphate ester group.
The reductive cleavage of sulphate esters can proceed via a C-O or S-O bond scission. strath.ac.ukorganic-chemistry.org In the environment, this can be mediated by reduced metal species or by microbial activity under anaerobic conditions. The expected product of the C-O bond cleavage would be the corresponding alkane (isohexane) and bisulphate, while S-O cleavage would yield the parent alcohol (1,3-dimethylbutanol) and sulphite. Given the stability of the C-O bond in secondary alcohols, S-O cleavage is often the more favored pathway.
Biotransformation and Biodegradation Mechanisms of this compound
The biodegradability of surfactants is a critical factor in their environmental fate. The structure of the alkyl chain plays a significant role, with branched structures generally exhibiting lower biodegradation rates than their linear counterparts. cleaninginstitute.org The presence of quaternary carbon atoms and extensive branching can hinder microbial attack.
The microbial degradation of alkyl sulphates is typically initiated by enzymes called alkylsulphatases. These enzymes catalyze the hydrolysis of the sulphate ester bond, releasing the corresponding alcohol and inorganic sulphate. nih.govnih.gov The resulting alcohol, 1,3-dimethylbutanol, would then be further degraded by the microbial community.
The degradation of the branched 1,3-dimethylbutyl chain is likely to proceed via a combination of α- and β-oxidation pathways, although the branching may slow down these processes. The initial oxidation of the alcohol would yield a ketone, followed by further enzymatic reactions that cleave the carbon chain, ultimately leading to mineralization (conversion to CO₂, H₂O, and biomass). However, the high degree of branching in 1,3-dimethylbutyl sulphate may lead to the formation of persistent metabolites. Studies on other highly branched surfactants have shown that complete mineralization can be slow and incomplete. nih.gov
Table 3: Postulated Microbial Degradation Pathway of this compound
| Step | Enzyme(s) | Intermediate(s) | Product(s) |
| 1. Hydrolysis | Alkylsulphatase | - | 1,3-Dimethylbutanol, Sodium sulphate |
| 2. Oxidation | Alcohol dehydrogenase | - | 4-Methyl-2-pentanone |
| 3. Further Oxidation | Various oxygenases and hydrolases | Various branched-chain carboxylic acids | Carbon dioxide, Water, Biomass |
Disclaimer: This table outlines a hypothetical degradation pathway. The specific enzymes and metabolites involved in the degradation of this compound have not been experimentally determined.
The key enzymatic process in the initial biotransformation of this compound is the hydrolysis of the sulphate ester, catalyzed by alkylsulphatases. These enzymes are classified based on their substrate specificity (primary or secondary alkyl sulphates) and the stereochemistry of the reaction. nih.gov
For a secondary alkyl sulphate like this compound, a secondary alkylsulphatase would be required. These enzymes have been isolated from various microorganisms, including Pseudomonas and Comamonas species. nih.gov The enzymatic hydrolysis can proceed with either retention or inversion of the stereochemistry at the carbon atom bearing the sulphate group, depending on the specific enzyme. This stereospecificity can be important in the further metabolism of the resulting alcohol. The efficiency of these enzymes is highly dependent on the structure of the alkyl chain, and it is plausible that the bulky 1,3-dimethylbutyl group could present a steric hindrance, affecting the rate of enzymatic hydrolysis.
Environmental Chemistry and Fate of Sodium 1,3 Dimethylbutyl Sulphate
Environmental Distribution and Partitioning Behavior in Various Media
Detailed studies on the environmental distribution and partitioning of Sodium 1,3-dimethylbutyl sulphate are not available in published scientific literature. As an anionic surfactant, its behavior would be governed by its physicochemical properties, such as its water solubility, vapor pressure, and its tendency to interact with organic matter and minerals in soil and sediment. evitachem.com However, without experimental data, any discussion remains speculative.
Sorption to Sediments and Soils
No specific studies on the sorption of this compound to sediments and soils were found. The sorption of surfactants to soil and sediment is a key process that influences their transport and bioavailability. mdpi.com For anionic surfactants, sorption is influenced by factors such as the organic carbon content of the soil, clay mineralogy, pH, and the presence of cations that can act as bridges between the negatively charged surfactant and negatively charged soil particles. mdpi.comresearchgate.net However, no specific data, such as sorption coefficients (Kd) or Freundlich/Langmuir isotherms, are available for this compound.
Volatilization and Atmospheric Transport Considerations
There is no information available regarding the volatilization and potential for atmospheric transport of this compound. The tendency of a chemical to volatilize from water or soil is determined by its Henry's Law constant and vapor pressure. For most surfactants, these values are generally low, suggesting that volatilization is not a significant environmental fate process. However, without specific data for this compound, its potential for atmospheric transport cannot be assessed.
Aqueous Phase Dissolution and Transport
As a sodium salt of an alkyl sulphate, this compound is expected to be soluble in water. evitachem.com This high water solubility would suggest that it has the potential for significant transport in the aqueous phase, including surface water and groundwater. santos.comsantos.com However, no specific studies detailing its solubility limits, dissolution rates, or transport in aqueous systems could be located. The actual transport would be influenced by its interaction with soils and sediments (sorption) and any degradation processes that may occur.
Abiotic Degradation Pathways in Aquatic and Terrestrial Systems
Information on the abiotic degradation of this compound is not present in the available scientific literature. Abiotic degradation processes are crucial in determining the persistence of a chemical in the environment. biosynth.com
Hydrolytic Stability in Natural Waters
No studies were found that specifically investigate the hydrolytic stability of this compound in natural waters. The hydrolysis of alkyl sulfates can be influenced by pH and temperature. rsc.org For some primary alkyl sulfates, hydrolysis can occur, leading to the cleavage of the sulfate (B86663) group. rsc.org However, the rate and significance of this process for this compound are unknown.
Thermochemical Degradation Pathways
The thermochemical degradation of this compound, a secondary alkyl sulphate, involves the breaking of chemical bonds through the application of heat. While specific studies detailing the pyrolysis or thermolysis of this exact compound are not extensively available in public literature, the degradation pathways can be inferred from the known behavior of metal sulphates and organic sulphates under thermal stress.
Generally, the thermal decomposition of metal sulphates proceeds via the evolution of sulphur oxides. youtube.com The stability of the sulphate salt is dependent on the metal cation. For sodium sulphates, decomposition requires high temperatures. The process for an alkyl sulphate like this compound would involve the cleavage of both the C-O ester bond and the C-S bond.
The likely degradation process would occur in stages:
Initial Decomposition: At elevated temperatures, the compound is expected to decompose, potentially yielding sodium sulphate and a mixture of volatile organic compounds derived from the 1,3-dimethylbutyl group.
Sulphate Decomposition: The resulting sodium sulphate would further decompose at much higher temperatures into sodium oxide and sulphur trioxide (SO₃), which can exist in equilibrium with sulphur dioxide (SO₂) and oxygen (O₂).
Organic Fraction Decomposition: The organic 1,3-dimethylbutyl fragment would undergo complex reactions, including cracking, isomerization, and oxidation, to form smaller, more volatile hydrocarbons and oxygenated compounds such as alcohols and ketones.
The reaction can be generalized as follows, although the specific intermediates and final products would depend on conditions like temperature, pressure, and the presence of oxygen:
C₆H₁₃OSO₃Na → Na₂SO₄ + Organic Fragments (Hydrocarbons, Alcohols, Ketones)
Na₂SO₄ → Na₂O + SO₃
It is important to note that in a real-world scenario, such as incineration, a complex mixture of products would be formed. The efficiency of the decomposition is crucial for preventing the release of partially degraded and potentially harmful organic sulphur compounds into the atmosphere.
Biotic Degradation Dynamics and Microbial Ecology
The biodegradation of surfactants like this compound is a critical process determining their environmental persistence. As a secondary alkyl sulphate (SAS), its degradation is primarily mediated by microbial activity in soil and aquatic environments. researchgate.net
Community-Level Microbial Responses to this compound Exposure
Exposure of microbial communities in environments such as activated sludge to secondary alkyl sulphates typically results in an adaptation period, followed by the proliferation of bacteria capable of utilizing the surfactant as a carbon source. nih.gov The introduction of a xenobiotic compound like this compound can initially cause a shock to the microbial population, but the presence of a new carbon source promotes the growth of specialist degraders. scirp.org
Identification and Characterization of Key Microbial Degraders
The primary mechanism for the aerobic biodegradation of alkyl sulphate surfactants is initiated by enzymes called alkylsulfatases (or sulphohydrolases). These enzymes catalyze the hydrolysis of the sulphate ester bond, releasing the corresponding alcohol and an inorganic sulphate ion.
R-OSO₃⁻ + H₂O --(Alkylsulfatase)--> R-OH + HSO₄⁻
Research has successfully isolated and characterized bacteria that are proficient in degrading secondary alkyl sulphates. A significant body of work points to bacteria of the genus Pseudomonas as key players in this process. nih.gov For example, Pseudomonas species have been isolated from activated sewage sludge that are capable of growing on branched alkyl sulphates. nih.gov These bacteria produce specific alkylsulfatases that can handle the steric hindrance of branched structures. Comamonas terrigena is another bacterium known to produce secondary alkylsulfatases. nih.gov The liberated alcohol (in this case, 4-methyl-2-pentanol) is then typically oxidized by alcohol dehydrogenases and further metabolized through central metabolic pathways. nih.gov
| Microbial Genus | Enzyme Class | Role in Degradation | Reference |
| Pseudomonas | Alkylsulfatases | Initiates degradation by hydrolyzing the sulphate ester bond of primary and secondary alkyl sulphates. | nih.gov |
| Comamonas | Secondary Alkylsulfatases | Specializes in the hydrolysis of secondary alkyl sulphate structures. | nih.gov |
| Desulfovibrio | Various (Anaerobic) | Reduces sulphate to hydrogen sulphide under anaerobic conditions, often in consortium with other bacteria. | mbl.or.kr |
Bioremediation Strategies for this compound Contamination
Bioremediation strategies for environments contaminated with this compound focus on enhancing the activity of competent microbial populations. These strategies can be broadly categorized as follows:
Monitored Natural Attenuation: Relies on the intrinsic capacity of the native microbial communities to degrade the contaminant without intervention. This is often viable in environments where the concentration of the surfactant is low and the indigenous microbial population is already adapted. hibiscuspublisher.com
Biostimulation: Involves the addition of nutrients (e.g., nitrogen, phosphorus) and electron acceptors (e.g., oxygen) to the contaminated site to stimulate the growth and activity of indigenous degrader microorganisms.
Bioaugmentation: The introduction of specific, pre-grown microbial strains or consortia with a high degradation capacity for the target compound. scirp.org This is particularly useful in situations where the native microbial population is insufficient or inefficient. For instance, inoculating a treatment system with known Pseudomonas strains could accelerate the removal of the surfactant. scirp.org
In the context of sulphate-rich wastewater, bioremediation can also involve sulphate-reducing bacteria (SRB), such as those from the genus Desulfovibrio. mbl.or.kr These organisms perform anaerobic respiration using sulphate as the terminal electron acceptor. mbl.or.kr This process is often carried out by a consortium where fermentative bacteria first break down complex organic matter (like the alkyl chain of the surfactant) into simpler compounds (e.g., lactate, acetate, hydrogen) that the SRB can then utilize. mbl.or.kr
| Strategy | Description | Applicability |
| Natural Attenuation | Relying on naturally occurring microbial processes to break down the contaminant. | Low contamination levels, environments with adapted microbes. |
| Biostimulation | Adding nutrients or oxygen to boost the activity of native degrading microbes. | When degrading populations are present but limited by environmental factors. |
| Bioaugmentation | Introducing specialized microbes to the contaminated site. | Highly contaminated sites or where native microbes are ineffective. |
| Sulphate Reduction | Using anaerobic consortia with SRB to treat high-sulphate waste streams. | Industrial effluents with high concentrations of both sulphate and organic matter. |
Transformation Product Identification and Environmental Persistence Assessment
The environmental risk assessment of this compound is incomplete without considering its transformation products (TPs). Biodegradation or abiotic degradation processes can lead to the formation of new chemical entities that may have different properties, including persistence and toxicity, compared to the parent compound. nih.govup.pt
The primary biotic transformation product of this compound, following the action of alkylsulfatases, is the corresponding alcohol, 4-methyl-2-pentanol . This alcohol is generally considered readily biodegradable. However, incomplete degradation could lead to the formation of other intermediates. For instance, the oxidation of the alcohol could yield a ketone, 4-methyl-2-pentanone .
Modern analytical techniques, particularly high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC), are essential tools for non-target screening to identify unknown TPs in environmental samples. nih.gov
Advanced Analytical Methodologies for Detection and Characterization of Sodium 1,3 Dimethylbutyl Sulphate
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the separation and quantification of sodium 1,3-dimethylbutyl sulphate from raw materials, finished products, and environmental samples. The choice of technique is dictated by the analyte's properties—its ionic nature, limited volatility, and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of alkyl sulphates due to its versatility in handling non-volatile and ionic compounds. For a compound like this compound, reversed-phase HPLC is the most common approach.
Separation Principles: In reversed-phase HPLC, a non-polar stationary phase (typically C18 or C8) is used with a polar mobile phase. The separation of this compound would be achieved based on the hydrophobic interactions of its dimethylbutyl group with the stationary phase. To manage the ionic nature of the sulphate group and achieve better peak shape, ion-pairing or ion-suppression techniques are often employed.
Ion-Pairing HPLC: An ion-pairing reagent, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) hydroxide), is added to the mobile phase. This reagent forms a neutral ion pair with the anionic sulphate group, enhancing its retention on the reversed-phase column and allowing for separation based on the alkyl chain.
Ion-Suppression HPLC: By acidifying the mobile phase, the ionization of the sulphate group can be suppressed, although this is less effective for strong acid groups like sulphates compared to carboxylates.
Detection Modes: Given that this compound lacks a strong chromophore for UV-Visible detection, alternative detection methods are necessary for high sensitivity and selectivity.
Evaporative Light Scattering Detector (ELSD): This universal detector is suitable for non-volatile analytes and provides a response proportional to the mass of the analyte, making it a good option for quantification without requiring a chromophore.
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that offers high sensitivity and a more uniform response regardless of the chemical structure.
Conductivity Detector: Following suppression of the mobile phase electrolyte conductivity, this detector can be highly sensitive for ionic species like sulphates.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity. It allows for the determination of the molecular weight of the analyte and provides structural information through fragmentation patterns, confirming the identity of the 1,3-dimethylbutyl sulphate moiety. A practical derivatization LC/MS approach has been developed for trace-level determination of related alkyl esters of sulfonates or sulfates. nist.gov
Table 1: Illustrative HPLC-MS/MS Parameters for Alkyl Sulphate Analysis
| Parameter | Setting |
|---|---|
| Column | C18 reversed-phase (e.g., 150 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 10 mM Ammonium Acetate in Water; B: Acetonitrile (B52724) |
| Gradient | 20% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Ion Source | Electrospray Ionization (ESI), Negative Mode |
| MS/MS Transition | Precursor ion (m/z for C10H21O4S⁻) → Product ion (e.g., m/z 97 [HSO4]⁻) |
This table presents typical starting conditions for the analysis of a C10 alkyl sulphate, which would be adapted for this compound.
Gas Chromatography (GC) is a high-resolution separation technique, but it is generally reserved for volatile and thermally stable compounds. Due to its ionic nature and low volatility, this compound cannot be analyzed directly by GC. Therefore, a chemical derivatization step is mandatory to convert the analyte into a volatile and thermally stable derivative.
Derivatization Process: The most common approach for alkyl sulphates is to cleave the sulphate ester bond and then derivatize the resulting alcohol.
Hydrolysis: The sulphate ester is hydrolyzed (e.g., using an acid catalyst) to yield 1,3-dimethylbutanol.
Derivatization: The resulting alcohol is then derivatized to increase its volatility. Common derivatization methods include silylation (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) to form a trimethylsilyl (B98337) ether, or acylation. nist.govalfa-industry.com Alkylation is another technique where an alkyl group is added to modify compounds containing acidic hydrogens. mpg.de
GC Analysis: The resulting volatile derivative is then analyzed by GC, typically with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for definitive identification. The separation would occur on a non-polar or mid-polarity capillary column, based on the boiling point and polarity of the derivatized 1,3-dimethylbutanol.
Table 2: Example GC Conditions for Derivatized Alcohols
| Parameter | Setting |
|---|---|
| Derivatization Reagent | BSTFA with 1% TMCS |
| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min |
| Detector | Mass Spectrometer (MS) |
| MS Mode | Electron Ionization (EI), Scan mode |
This table provides a general method for analyzing silylated alcohols, which would be the product of derivatizing this compound.
Ion Chromatography (IC) is the premier technique for the direct analysis of anions and cations. It can be used to quantify the inorganic sulphate content in a sample of this compound as an impurity or to determine the total sulphate content after sample degradation. cymitquimica.com This is crucial for assessing the purity of the surfactant.
Methodology: The sample is introduced into the IC system, where the anions are separated on an anion-exchange column. A suppressor is used to reduce the conductivity of the eluent and enhance the signal of the analyte ions, which are then measured by a conductivity detector. researchgate.netresearchgate.net This method allows for the direct injection of aqueous samples and is highly sensitive for determining sulphate ions. researchgate.net For instance, an IC method has been validated for the assay of sulfate (B86663) ion content in liposome (B1194612) drug-delivery systems. researchgate.net
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of a compound in solution. For this compound, a combination of ¹H NMR and ¹³C NMR would be used to map out the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. Key signals would include those for the methyl groups, the methylene (B1212753) protons, and the methine protons of the 1,3-dimethylbutyl chain. The chemical shifts of protons adjacent to the sulphate ester group would be expected to be downfield due to the electron-withdrawing effect of the sulphate.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, confirming the carbon backbone of the 1,3-dimethylbutyl group.
2D NMR Techniques: Advanced techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish the connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the 1,3-dimethylbutyl structure.
While a specific spectrum for this compound is not publicly available, analysis of related structures like sodium tetradecyl sulphate can provide expected chemical shift regions. scholarsresearchlibrary.com For reference, the ¹H NMR spectrum of the standard DSS (sodium trimethylsilylpropanesulfonate) shows resonances for its trimethylsilyl group and propyl chain. chemicalbook.com
Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH ₃ (terminal) | ~0.9 | Doublet |
| CH ₃ (on chain) | ~1.2 | Doublet |
| CH ₂ | ~1.5 - 1.7 | Multiplet |
| CH (isopropyl) | ~1.8 - 2.0 | Multiplet |
These are estimated values based on general principles and data from similar alkyl sulphate structures.
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These two methods are complementary, as a vibrational mode may be strong in one technique and weak or absent in the other.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. For this compound, the IR spectrum would be dominated by characteristic absorption bands:
S=O Stretching: A strong, broad absorption band typically found in the region of 1210-1260 cm⁻¹ is characteristic of the asymmetric stretching of the S=O bonds in the sulphate group.
S-O Stretching: A strong band around 1000-1060 cm⁻¹ corresponds to the symmetric stretching of the S-O bonds.
C-O Stretching: A band in the 1000-1100 cm⁻¹ region, often overlapping with the sulphate bands, is attributable to the C-O stretch of the ester linkage.
C-H Stretching: Strong bands in the 2850-3000 cm⁻¹ region arise from the C-H stretching vibrations of the methyl and methylene groups in the alkyl chain.
Studies on hydrated sulfate dianions have shown that the triply degenerate antisymmetric stretch of the SO₄²⁻ core provides a sensitive probe of the local solvation environment. mpg.de
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly useful for analyzing symmetric vibrations and bonds in a non-polar environment.
S-O Symmetric Stretch: The symmetric S-O stretch of the sulphate group would give a very strong and sharp signal, typically around 1060 cm⁻¹.
C-H Vibrations: The C-H stretching and bending modes of the alkyl chain would also be visible.
C-S and C-O Vibrations: These vibrations would also produce characteristic signals in the fingerprint region of the spectrum.
The Raman spectrum of solid sodium sulfate shows prominent features for the sulfate anion symmetric stretch (ν1) at 992 cm⁻¹ and other modes related to bending and asymmetric stretching. researchgate.net
Table 4: Key Vibrational Spectroscopy Bands for this compound
| Functional Group | Technique | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| S=O Asymmetric Stretch | IR | ~1240 | Strong |
| S-O Symmetric Stretch | IR | ~1050 | Strong |
| S-O Symmetric Stretch | Raman | ~1060 | Strong |
| C-H Aliphatic Stretch | IR / Raman | 2850-3000 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry is a cornerstone technique for the structural elucidation and confirmation of this compound. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides precise information about the compound's molecular weight and its characteristic fragmentation patterns.
In electrospray ionization (ESI) mass spectrometry, typically operated in negative ion mode for sulphate compounds, the sodium salt of 1,3-dimethylbutyl sulphate readily loses its sodium ion to form the [M-Na]⁻ anion. The theoretical exact mass of this anion is C₆H₁₃O₄S⁻. High-resolution mass spectrometry (HRMS) can measure this mass with high accuracy, enabling confident identification.
Tandem mass spectrometry (MS/MS) further probes the structure by inducing fragmentation of a selected precursor ion. The resulting product ions provide a structural fingerprint. For the 1,3-dimethylbutyl sulphate anion, characteristic fragmentation includes the loss of a sulphur trioxide (SO₃) group and cleavages within the alkyl chain.
Table 1: High-Resolution Mass Spectrometry Data for 1,3-Dimethylbutyl Sulphate Anion
| Ion Formula | Description | Calculated m/z |
| [C₆H₁₃O₄S]⁻ | Precursor Ion | 179.0540 |
| [C₆H₁₃O]⁻ | Loss of SO₃ | 99.0910 |
| [HSO₄]⁻ | Sulphate Fragment | 96.9601 |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing complex samples.
LC-MS/MS for Trace Analysis and Metabolite Identification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for the trace-level quantification of this compound in environmental and non-human biological samples. The liquid chromatography step separates the analyte from matrix interferences, while the MS/MS detector provides high sensitivity and selectivity.
For analysis, a reversed-phase C18 column is commonly employed with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of a modifier to improve peak shape. The MS/MS is operated in Multiple Reaction Monitoring (MRM) mode, which monitors specific precursor-to-product ion transitions, ensuring highly selective detection.
This technique is also pivotal for identifying potential metabolites in non-human organisms. By searching for predicted biotransformation products, such as hydroxylated or glucuronidated species, LC-MS/MS can provide insights into metabolic pathways.
Table 2: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Value/Description |
| LC Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Ionization Mode | ESI Negative |
| MRM Transition (Quantifier) | m/z 179.1 → m/z 97.0 |
| MRM Transition (Qualifier) | m/z 179.1 → m/z 80.0 |
GC-MS for Volatile Degradation Product Analysis
While this compound itself is non-volatile, its potential degradation products in environmental matrices might be amenable to analysis by gas chromatography-mass spectrometry (GC-MS). For instance, under certain abiotic degradation conditions like hydrolysis, the parent compound could break down into more volatile molecules such as 4-methyl-2-pentanol.
Analysis would involve extracting potential volatile degradants from the sample matrix, followed by direct injection or derivatization to increase volatility and thermal stability before introduction into the GC-MS system. The mass spectrometer would then be used to identify the separated compounds based on their electron ionization (EI) mass spectra and comparison to spectral libraries.
Electroanalytical Methods for Detection and Quantification
Electroanalytical methods offer a promising alternative for the rapid and cost-effective detection of this compound. These techniques measure changes in electrical properties (e.g., current or potential) of an electrochemical cell containing the analyte.
One approach involves the development of ion-selective electrodes (ISEs). An ISE designed for the 1,3-dimethylbutyl sulphate anion would incorporate a specific ionophore into a membrane. This ionophore would selectively bind to the target anion, generating a potential difference that can be measured and correlated to the analyte's concentration.
Another strategy could be voltammetric sensing. This might involve modifying an electrode surface with a material that facilitates an oxidation or reduction reaction of the sulphate ester or a complex it forms. The resulting current response would be proportional to the concentration of this compound. While research in this specific area is emerging, the principles offer a pathway to developing portable and field-deployable sensors.
Sample Preparation Strategies for Complex Environmental and Biological Matrices (Excluding Human/Clinical Samples)
Effective sample preparation is critical to remove interfering substances and concentrate the analyte before instrumental analysis, particularly from complex matrices like soil, sediment, and water.
Solid-Phase Extraction (SPE): This is a widely used technique for aqueous samples. A water sample is passed through a cartridge containing a solid sorbent. For a polar compound like this compound, a polymeric reversed-phase or a mixed-mode anion exchange sorbent could be effective. Interfering compounds are washed away, and the analyte is then eluted with a small volume of an appropriate solvent.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS methodology can be adapted for extracting this compound from soil or sediment samples. The process involves an initial extraction with an organic solvent (e.g., acetonitrile) in the presence of salts (like magnesium sulphate and sodium acetate) to induce phase separation. A subsequent cleanup step, known as dispersive SPE (dSPE), uses a combination of sorbents to remove specific matrix components like lipids and pigments.
Liquid-Liquid Extraction (LLE): For certain sample types, traditional LLE can be used. This involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. The choice of solvent is critical and often requires optimization to achieve good recovery.
Theoretical and Computational Studies on Sodium 1,3 Dimethylbutyl Sulphate
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
No specific studies providing quantum chemical calculations for sodium 1,3-dimethylbutyl sulphate were found. This includes a lack of data on:
Molecular Dynamics Simulations of this compound in Various Solvents
No molecular dynamics simulation studies specifically focused on this compound were identified. This prevents a detailed discussion of:
Aggregation Behavior and Micellization:While the compound is classified as a surfactant, specific physicochemical principles governing its aggregation and micellization, such as the critical micelle concentration (CMC), aggregation number, and the thermodynamics of micelle formation derived from simulation, are not documented.
Due to the absence of the necessary foundational research, the generation of an article that meets the specified requirements and maintains scientific accuracy is not feasible at this time.
Interactions with Model Biological Membranes (Excluding human physiological relevance)
The interaction of surfactants with biological membranes is a critical area of study. Molecular dynamics (MD) simulations are a key computational tool to investigate these interactions at an atomic level. For alkyl sulphates, these simulations can reveal how the surfactant molecules partition into a lipid bilayer, the effect on membrane structure and dynamics, and the thermodynamics of these processes.
Studies on similar surfactants, such as sodium dodecyl sulphate (SDS), provide a framework for understanding how this compound might interact with model membranes like dipalmitoylphosphatidylcholine (DPPC) bilayers. nih.govnih.gov MD simulations can elucidate the initial binding of the surfactant monomers to the membrane surface, followed by their insertion into the lipid core. The branched nature of the 1,3-dimethylbutyl chain would likely influence its orientation and depth of penetration within the bilayer compared to a linear alkyl chain of a similar size.
The simulation would typically model a pre-assembled lipid bilayer solvated in water, with surfactant molecules introduced into the aqueous phase. Over the course of the simulation, the spontaneous interactions and subsequent partitioning can be observed. Key parameters that can be extracted from such simulations include:
Partition Coefficient: The relative concentration of the surfactant in the membrane versus the aqueous phase at equilibrium.
Free Energy of Insertion: The energetic cost or gain of moving a surfactant molecule from the water into the lipid bilayer.
Effect on Membrane Order: Analysis of the deuterium (B1214612) order parameters of the lipid acyl chains can quantify the disruption of the membrane's structural integrity.
Location and Orientation: The average position and orientation of the surfactant's headgroup and tail within the membrane.
A hypothetical MD simulation of this compound with a DPPC bilayer could yield data such as that presented in the interactive table below. This data is illustrative and based on general principles observed for other anionic surfactants.
| Simulation Parameter | Predicted Value/Observation |
| Free Energy of Insertion (ΔG) | -15 to -25 kJ/mol |
| Average Position of Sulphate Group | Near the lipid headgroup/water interface |
| Average Position of Alkyl Tail | Penetrating the hydrophobic core of the bilayer |
| Effect on Lipid Tail Order | Decrease in order parameters, indicating fluidification |
This is an interactive data table. Click on the headers to sort.
These simulations can also explore the aggregation of surfactant molecules on the membrane surface and the initial stages of membrane solubilization at higher surfactant concentrations. nih.gov The choice of force field in these simulations is crucial for obtaining accurate results, as different force fields can yield varying descriptions of ion-lipid and ion-water interactions. nih.gov
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be employed to model the reaction pathways of this compound, such as hydrolysis or oxidation. These studies typically use quantum mechanical methods, like Density Functional Theory (DFT), to calculate the potential energy surface of a reaction. This allows for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them.
For alkyl sulphates, a key reaction is hydrolysis, which involves the cleavage of the C-O or S-O bond. rsc.org The reaction can be acid-catalyzed or uncatalyzed. Computational modeling can determine the activation energy barriers for these different pathways, providing insight into the reaction kinetics.
A study on the hydrolysis of sodium dodecyl sulphate (SDS) revealed both an uncatalyzed and an acid-catalyzed pathway. rsc.org The uncatalyzed pathway was proposed to be an SN2 displacement of the sulphate ion by a water molecule. The acid-catalyzed pathway was suggested to involve a unimolecular cleavage of SO₃ from the protonated alkyl hydrogen sulphate. rsc.org
For this compound, similar reaction pathways can be modeled. The branched structure of the alkyl group might influence the reaction mechanism and rates. For instance, steric hindrance from the methyl groups could affect the accessibility of the electrophilic carbon for a nucleophilic attack in an SN2 reaction.
Below is a hypothetical data table summarizing the calculated activation energies for the hydrolysis of this compound via different pathways. These values are illustrative and would need to be confirmed by specific quantum mechanical calculations.
| Reaction Pathway | Proposed Mechanism | Calculated Activation Energy (kJ/mol) |
| Uncatalyzed Hydrolysis | SN2 attack by H₂O on α-carbon | 110 - 130 |
| Acid-Catalyzed Hydrolysis | Unimolecular cleavage of SO₃ from protonated form | 80 - 100 |
This is an interactive data table. Click on the headers to sort.
Furthermore, the oxidation of alkyl sulphates by radicals such as the sulphate radical (SO₄•⁻) has been studied. acs.orgacs.org The primary reaction mechanism is hydrogen abstraction from the alkyl chain. The rate of this reaction is influenced by the carbon chain length and the electron-withdrawing nature of the sulphate group. acs.orgacs.org Computational modeling can pinpoint the most likely sites for hydrogen abstraction on the 1,3-dimethylbutyl chain and calculate the corresponding reaction barriers.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity and Environmental Fate (Excluding Ecotoxicity/Safety)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its activity or property. For this compound, QSAR models could be developed to predict its chemical reactivity and environmental fate properties, such as its rate of hydrolysis or biodegradation.
These models are built using a dataset of compounds with known properties. Molecular descriptors, which are numerical representations of a molecule's structure, are calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods, such as multiple linear regression or partial least squares, are then used to find a mathematical relationship between the descriptors and the property of interest.
A hypothetical QSAR model for the hydrolysis rate constant (log k) of alkyl sulphates might take the following form:
log k = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...
The table below provides examples of molecular descriptors that could be relevant for a QSAR model of alkyl sulphate reactivity.
| Descriptor Type | Example Descriptor | Relevance to Reactivity |
| Constitutional | Molecular Weight | General size of the molecule |
| Topological | Kier & Hall Connectivity Index | Branching and shape of the alkyl chain |
| Quantum Chemical | LUMO Energy | Susceptibility to nucleophilic attack |
| Steric | Steric Hindrance Parameters | Accessibility of the reaction center |
This is an interactive data table. Click on the headers to sort.
The development of a robust QSAR model requires a diverse and high-quality dataset of experimentally measured reactivity data for a range of related alkyl sulphates.
Machine Learning Approaches in Predicting this compound Behavior
Machine learning (ML) offers a powerful set of tools for predicting the properties and behavior of chemical compounds, including surfactants. nih.govdigitellinc.comacs.org Unlike traditional QSAR models that often rely on linear relationships, ML models like artificial neural networks (ANNs) and graph neural networks (GNNs) can capture complex, non-linear relationships between chemical structure and properties. digitellinc.comarxiv.orgrsc.org
For this compound, ML models could be trained to predict a variety of properties, such as its CMC, surface tension, and phase behavior. acs.orgscienomics.com These models learn from large datasets of known surfactants and their properties. The input to these models can be molecular descriptors, fingerprints, or even the molecular graph itself. digitellinc.com
For instance, a GNN model could be trained on a large database of surfactant CMCs. arxiv.org The model would learn to recognize the structural features of a surfactant molecule that are important for micellization and then use this learned knowledge to predict the CMC of a new surfactant like this compound.
The performance of ML models is typically evaluated using metrics such as the coefficient of determination (R²) and the root mean square error (RMSE). The table below shows hypothetical performance metrics for an ML model trained to predict the CMC of anionic surfactants.
| Machine Learning Model | R² (Coefficient of Determination) | RMSE (Root Mean Square Error) (log units) |
| Artificial Neural Network (ANN) | 0.94 | 0.15 |
| Graph Neural Network (GNN) | 0.96 | 0.12 |
| Support Vector Machine (SVM) | 0.91 | 0.18 |
This is an interactive data table. Click on the headers to sort.
The advantage of ML approaches is their ability to learn from vast amounts of data and potentially uncover subtle structure-property relationships that are not immediately obvious. As more high-quality experimental data on surfactants becomes available, the predictive power of these models is expected to increase further.
Applications of Sodium 1,3 Dimethylbutyl Sulphate in Advanced Chemical Systems and Processes Focus on Chemical Mechanisms
Role in Emulsion Polymerization Mechanisms and Kinetics
Sodium bis(1,3-dimethylbutyl) sulfosuccinate (B1259242), often referred to as Aerosol MA-80, serves as a highly effective anionic surfactant in emulsion polymerization. lookchem.comknowde.com This process is a cornerstone for producing a wide variety of polymers, including acrylics, styrene-acrylics, and vinyl-acrylics. syensqo.comtue.nl The surfactant's primary role is to facilitate the emulsification of monomers in an aqueous phase, leading to the formation of stable latex particles. cnsupervision.comconicet.gov.arrsc.org
Table 1: Example Recipe for Emulsion Polymerization using Aerosol MA-80
| Component | Parts by Weight |
|---|---|
| Vinyl Acetate | 150 |
| Butyl Acrylate | 23 |
| N-Methylolacrylamide (48%) | 12.5 |
| Methacrylic Acid | 2.0 |
| Aerosol MA-80 | 2.5 |
| Potassium Persulphate | 1.0 |
| Sodium Bicarbonate | 0.9 |
This table is based on an example recipe provided in a technical datasheet for Aerosol MA-80. scribd.com
Interfacial Chemistry and Surface Adsorption Phenomena
The efficacy of Sodium bis(1,3-dimethylbutyl) sulfosuccinate as a surfactant is rooted in its ability to significantly lower the surface and interfacial tension of aqueous solutions. knowde.comchempoint.com This property is a direct consequence of its amphiphilic nature, where the hydrophobic branched alkyl chains orient themselves away from the water phase, while the hydrophilic sulfonate group remains in the aqueous phase. cymitquimica.com This arrangement at interfaces, such as the air-water or oil-water interface, disrupts the cohesive energy of water molecules, leading to a reduction in surface tension.
Technical data for Aerosol MA-80 provides specific values for its impact on surface tension at various concentrations. For example, at a concentration of 1.0% solids in water, the surface tension is reduced to 27.8 dynes/cm. scribd.com The critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles in the bulk solution, is reported to be 1.5% by weight. scribd.comchempoint.com
Table 2: Surface Tension of Aerosol MA-80 I Surfactant Solutions
| Concentration (% solids) | Surface Tension (dynes/cm) in Water | Surface Tension (dynes/cm) in 1% Na2SO4 |
|---|---|---|
| 0.001 | 69.5 | 64.6 |
| 0.02 | 60.6 | 41.6 |
| 0.1 | 45.8 | 30.4 |
| 0.25 | 38.2 | 25.0 |
| 0.5 | 30.8 | 25.1 |
| 1.0 | 27.8 | 25.4 |
This table is derived from the technical datasheet for Aerosol MA-80 I Surfactant. scribd.com
The adsorption of this surfactant onto solid surfaces is crucial for its role in various applications. In emulsion polymerization, it adsorbs onto the surface of the newly formed polymer particles, providing electrostatic stabilization. google.com In other applications, such as in coatings and inks, its adsorption onto pigment particles aids in their dispersion and prevents flocculation. knowde.com The branched structure of the alkyl chains can influence the packing of the surfactant molecules at interfaces, which in turn affects the properties of the adsorbed layer.
As a Model Compound in Studies of Organic Sulphate Reactivity
While specific studies focusing on Sodium bis(1,3-dimethylbutyl) sulfosuccinate as a model compound for organic sulphate reactivity are not extensively documented in publicly available literature, its chemical structure provides a basis for understanding the reactivity of related compounds. The sulfosuccinate ester linkage is a key functional group. The reactivity of this group, particularly its susceptibility to hydrolysis, is an important consideration in its application.
The stability of the ester bonds can be influenced by factors such as pH and temperature. In emulsion polymerization, for instance, the reaction conditions are typically controlled to minimize the hydrolysis of the surfactant. The safety data sheet for the compound indicates that it is stable under recommended storage conditions, but decomposition at high temperatures can release toxic fumes of sulfur oxides and sodium oxide. biosynth.com The presence of branched alkyl groups near the ester linkages may also sterically hinder hydrolytic reactions to some extent, contributing to its stability in various formulations.
Influence on Crystallization Processes and Crystal Morphology
The role of surfactants in controlling crystallization processes is a well-established field of study. Surfactants can influence nucleation rates, crystal growth, and the final morphology of the crystals by adsorbing onto specific crystal faces. While direct research on the influence of Sodium bis(1,3-dimethylbutyl) sulfosuccinate on crystallization is limited, a study on its mesophase behavior provides valuable insights. wgtn.ac.nz
This study investigated the self-assembly of Sodium bis(1,3-dimethylbutyl) sulfosuccinate (referred to as Na-butylAMA) in water. It was found that the reduced branching of its alkyl tails compared to a related surfactant, sodium bis(2-ethylhexyl)sulfosuccinate (Na-AOT), significantly impacts its phase behavior. The Na-butylAMA system showed a reduced stabilization of the lamellar phase, with liquid crystalline phases only appearing at high surfactant concentrations (above 50 wt%). wgtn.ac.nz This suggests that the specific geometry of the surfactant molecule plays a crucial role in its self-assembly and, by extension, its potential to influence crystallization from solution.
Utilization in Advanced Separation Technologies
The surface-active properties of Sodium bis(1,3-dimethylbutyl) sulfosuccinate make it a candidate for use in various separation technologies, including froth flotation. Froth flotation is a process used to separate hydrophobic materials from hydrophilic ones. cdc.gov This technique is widely employed in mineral processing and in other industries such as coal cleaning.
In the context of coal dust suppression, a study utilized Aerosol MA-80 as an anionic surfactant. cdc.gov While the primary goal was to wet the coal dust, the underlying principle of modifying the surface properties of the coal particles is central to froth flotation. In froth flotation, surfactants, also known as collectors, selectively adsorb onto the surface of the desired mineral particles, rendering them hydrophobic. These hydrophobic particles then attach to air bubbles and are carried to the surface as a froth, which can be skimmed off.
The effectiveness of Sodium bis(1,3-dimethylbutyl) sulfosuccinate in such processes would depend on its selective adsorption onto the target material. Its high tolerance to electrolytes is an advantage in mineral processing, where the process water can have high salt concentrations. syensqo.com Furthermore, its use has been explored in enhanced oil recovery, where it functions to reduce the interfacial tension between oil and water, aiding in the displacement of oil from reservoir rocks. osti.govosti.gov This application, while not strictly a separation technology in the same vein as froth flotation, relies on similar principles of interfacial modification.
There is no readily available information on the use of Sodium bis(1,3-dimethylbutyl) sulfosuccinate in membrane processes.
Contribution to Colloidal Stability in Non-Biological Systems
A primary function of Sodium bis(1,3-dimethylbutyl) sulfosuccinate is to provide stability to colloidal dispersions. cnsupervision.com This is particularly evident in its application in emulsion polymerization, where it stabilizes the resulting latex particles. conicet.gov.arrsc.org The stability imparted by this anionic surfactant is primarily electrostatic in nature.
When adsorbed onto the surface of particles in a dispersion, the sulfonate head groups of the surfactant molecules create a net negative charge on the particle surface. This results in a repulsive electrostatic force between the particles, preventing them from aggregating or coagulating. This mechanism is crucial for the shelf-life and performance of a wide range of products, including paints, adhesives, and coatings, which are often formulated as colloidal dispersions. syensqo.com
The branched structure of the alkyl tails can also contribute to steric stabilization, although this is generally a more significant mechanism for non-ionic surfactants. The combination of electrostatic and potential steric effects, along with its high electrolyte tolerance, makes Sodium bis(1,3-dimethylbutyl) sulfosuccinate a robust stabilizer for many non-biological colloidal systems. syensqo.comquadragroup.store
Future Research Directions and Unexplored Avenues for Sodium 1,3 Dimethylbutyl Sulphate
Development of Novel Biocatalytic Pathways for Synthesis and Degradation
The conventional chemical synthesis of alkyl sulphates can involve harsh conditions and environmentally challenging reagents. Biocatalysis offers a green alternative, utilizing the high selectivity of enzymes for both synthesis and degradation.
Future Synthesis: Research will likely focus on a chemoenzymatic approach. The first step involves the asymmetric synthesis of the precursor, (R)- or (S)-1,3-dimethylbutanol. This can be achieved with high enantioselectivity through the use of ketoreductases (KREDs) to reduce the prochiral ketone. nih.govtandfonline.com These enzymes, often requiring a cofactor like NADPH, can be used in whole-cell systems or as isolated enzymes, with cofactor regeneration systems making the process economically viable. nih.gov Once the chiral alcohol is formed, the subsequent sulfation step could be accomplished chemically or through the discovery of novel sulfotransferases capable of accepting this branched alcohol as a substrate. The development of biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, represents a significant goal for streamlining production. nih.gov
Future Degradation: The biodegradation of surfactants is critical to their environmental profile. Future work will involve identifying and engineering microorganisms or specific enzymes (e.g., alkylsulfatases) that can enantioselectively cleave the sulphate ester of Sodium 1,3-dimethylbutyl sulphate. Understanding how the branched structure and stereochemistry affect the rate and pathway of microbial degradation is a key research question. researchgate.netchimia.ch
| Biocatalytic Strategy | Application | Key Enzyme Classes | Research Goal |
| Asymmetric Reduction | Synthesis of Chiral Alcohol Precursor | Ketoreductases (KREDs), Alcohol Dehydrogenases (ADHs) | Achieve >99% enantiomeric excess (e.e.) for specific stereoisomers. tandfonline.com |
| Ester Cleavage | Biodegradation | Alkylsulfatases | Isolate or engineer enzymes that efficiently degrade branched alkyl sulphates. |
| Chemoenzymatic Cascade | Complete Synthesis | KREDs, Lipases, Sulfotransferases | Develop a one-pot synthesis from simple precursors to the final sulfated product. nih.govnih.gov |
Advanced Spectroscopic Techniques for In Situ Monitoring of Transformations
Understanding the dynamics of chemical and biological transformations requires techniques that can monitor these processes in real-time. Advanced spectroscopic methods are crucial for elucidating reaction mechanisms and kinetics without disturbing the system.
For this compound, High-Resolution Magic Angle Spinning (HR-MAS) NMR spectroscopy is a powerful tool. It can be used to study transformations within complex, semi-solid matrixes, such as in reconstituted human epidermis (RHE) models, to observe potential in cutaneo conversion or degradation non-invasively. nih.gov
Time-resolved Fourier-transform infrared (FT-IR) and Raman spectroscopy can be employed to monitor the formation or cleavage of the sulphate ester bond (O-S) in real-time during synthesis or biodegradation studies. These techniques provide kinetic data by tracking the vibrational modes of specific functional groups.
Mass spectrometry (MS), particularly when coupled with techniques like electrospray ionization (ESI), is invaluable for identifying transient intermediates in both chemical and biological reaction pathways, offering insights into the step-by-step mechanism of transformation. nih.gov
Integration of Multi-Omics Approaches in Environmental Biotransformation Studies
The environmental fate of a chemical is governed by the complex interplay between the compound and the microbial communities it encounters. Multi-omics approaches provide a holistic view of these interactions. bohrium.com
When this compound is introduced into a microbial environment, the following "omics" technologies can be applied:
Genomics: Metagenomics can identify the species within a microbial consortium capable of degrading the surfactant and pinpoint the genes encoding the relevant enzymes, such as specific alkylsulfatases.
Transcriptomics: By analyzing the messenger RNA (mRNA) of the microbial community, researchers can determine which genes are actively being expressed in response to the presence of the surfactant. This can reveal the specific metabolic pathways that are switched on for its degradation. nih.gov
Proteomics: This involves studying the entire set of proteins expressed by the microorganisms. It can confirm the presence and abundance of the key enzymes (e.g., sulfatases, oxidoreductases) involved in the biotransformation process. nih.gov
Metabolomics: This focuses on identifying and quantifying the small-molecule metabolites produced during the breakdown of the surfactant. This provides direct evidence of the degradation pathway and helps identify any potentially persistent or toxic byproducts.
Integrating these datasets can create a comprehensive model of how this compound is metabolized, including how its stereochemistry might influence which organisms proliferate and which degradation pathways are activated. nih.govbohrium.com
Design of Next-Generation Computational Models for Predictive Chemistry
Computational chemistry is transitioning from explanatory to predictive science. For this compound, next-generation models can forecast its properties and reactivity, accelerating research and development.
Machine learning models, particularly E(3)-equivariant graph neural networks, can be trained on datasets of known molecules to predict properties like infrared spectra, total energy, and reactivity. nih.gov These models can predict the behavior of novel or uncharacterized alkyl sulphates without the need for initial synthesis and experimentation.
Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), will continue to be essential for elucidating reaction mechanisms at an electronic level. For instance, DFT can be used to calculate the activation energies for the nucleophilic attack on the sulphate group, helping to rationalize why certain reactions are favored over others. nih.gov It can also be used to compare the relative reactivity of different organosulfate structures, as demonstrated by studies comparing inorganic sulfate (B86663), bisulfate, and model organosulfates, where computational basicity estimates correlated with experimental nucleophilicity. oberlin.edu These predictive models can significantly reduce the experimental effort required to understand the chemical's potential environmental impact and guide the design of safer, more efficient surfactants.
Exploration of Stereochemical Effects on Chemical Reactivity and Environmental Fate
The 1,3-dimethylbutyl group contains a chiral center at the C3 position, meaning this compound exists as two enantiomers. This stereochemistry is a critical, yet often overlooked, factor in its reactivity and environmental impact.
Chemical Reactivity: The three-dimensional arrangement of atoms around the chiral center can influence the rate of chemical reactions. For example, in S_N2 reactions where a nucleophile attacks the carbon bearing the sulphate group, steric hindrance caused by the branched alkyl structure will affect the reaction rate. oberlin.edu The accessibility of the electrophilic carbon may differ between the (R)- and (S)-enantiomers, leading to different reaction kinetics. The reactivity of organosulfates is known to be influenced by the structure of the alkyl group; for instance, allylic or benzylic sulfates are significantly more reactive than simple primary alkyl sulfates. nih.gov Understanding how the specific secondary, branched structure of 1,3-dimethylbutyl compares to these other groups is a key area for future study.
Environmental Fate: In a biological context, stereochemistry is paramount. Enzymes are chiral catalysts and often exhibit high enantioselectivity. nih.gov This means that microbial degradation of this compound in soil or water is likely to be stereoselective, with one enantiomer being degraded faster than the other. researchgate.netchimia.ch This can lead to an enrichment of the more recalcitrant enantiomer in the environment. researchgate.net Future research must therefore involve enantioselective analytical methods to track the fate of individual stereoisomers in environmental systems to accurately assess their persistence and potential for bioaccumulation. nih.gov
Synthesis and Study of Structurally Related Alkyl Sulphates for Comparative Mechanistic Insights
To fully understand the unique properties of this compound, it is essential to study it in the context of structurally related compounds. By systematically altering the molecular structure and observing the resulting changes in behavior, a deeper understanding of structure-activity relationships can be built.
Comparative Synthesis: The synthesis of a series of secondary alkyl sulphates with varying branching patterns or chain lengths would be highly informative. For example, comparing the synthesis and properties of Sodium 1-methylpentyl sulphate (a positional isomer) or Sodium 1,3-diethylbutyl sulphate would help elucidate the specific role of the methyl groups and their placement. nih.gov
Comparative Reactivity and Fate: By comparing the rates of hydrolysis, biodegradation, and reaction with model nucleophiles across a series of related alkyl sulphates, researchers can isolate the electronic and steric effects of the alkyl chain. For instance, comparing its reactivity to simple linear primary alkyl sulphates (like sodium dodecyl sulphate) and other secondary sulphates can quantify the impact of branching on the stability of the sulphate ester. nih.govepa.gov These comparative studies provide the mechanistic insights necessary to design future surfactants with tailored performance and environmental profiles.
Q & A
Q. 1.1. What are the recommended synthesis protocols for Sodium 1,3-dimethylbutyl Sulphate, and how do reaction conditions influence purity?
Synthesis typically involves sulfonation of 1,3-dimethylbutanol followed by neutralization with sodium hydroxide. Key variables include temperature control (to avoid side reactions like over-sulfonation) and stoichiometric ratios. For reproducibility, use inert atmospheres (N₂/Ar) to prevent oxidation . Purity can be assessed via NMR (e.g., absence of unreacted alcohol peaks) and ion chromatography (to confirm sulfate content).
Q. 1.2. How should researchers characterize this compound’s physicochemical properties (e.g., solubility, stability)?
- Solubility : Conduct phase-solubility studies in water and organic solvents (e.g., ethanol, DMSO) at varying temperatures. Note that sulfonate salts are typically hygroscopic; store samples in desiccators .
- Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolysis byproducts.
Q. 1.3. What safety protocols are critical when handling this compound in lab settings?
- Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ensure local exhaust ventilation to avoid inhalation of aerosols.
- Refer to SDS guidelines for sulfonate salts (e.g., avoid dust generation, store in sealed containers) .
Advanced Research Questions
Q. 2.1. How can researchers resolve contradictions in reported solubility data for this compound?
Discrepancies may arise from impurities (e.g., residual sodium sulfate) or varying hydration states. Propose:
Q. 2.2. What experimental designs are optimal for studying its role in micelle formation or surfactant applications?
- Critical micelle concentration (CMC) : Measure via surface tension (Du Noüy ring method) or conductivity.
- Advanced techniques : Small-angle neutron scattering (SANS) to study micelle morphology.
- Note : Compare with structurally similar sulfonates (e.g., sodium dodecyl sulfate) to infer structure-function relationships .
Q. 2.3. How can computational modeling (e.g., DFT, MD simulations) predict interactions of this compound with biomembranes?
- DFT : Calculate charge distribution and electrostatic potential to identify reactive sites.
- MD : Simulate lipid bilayer interactions using force fields like CHARMM35. Validate with experimental membrane permeability assays .
Q. 2.4. What methodologies detect and quantify degradation products in environmental matrices?
- Sample prep : Solid-phase extraction (SPE) from aqueous samples.
- Analysis : LC-MS/MS with MRM mode for sulfate esters and alkyl chain fragments.
- Reference : Use EPA Method 8321B for sulfonated compounds .
Data Contradictions and Gaps
Q. 3.1. Why do studies report conflicting thermal stability profiles for this compound?
Variations in heating rates (e.g., 10°C/min vs. 5°C/min) during TGA can alter decomposition patterns. Standardize protocols (e.g., ISO 11358) and report moisture content pre-analysis .
Q. 3.2. How can researchers address the lack of toxicity data in peer-reviewed literature?
- Proposed workflow :
Methodological Tables
Q. Table 1. Recommended Analytical Techniques
| Parameter | Method | Key Considerations | Reference |
|---|---|---|---|
| Purity | ¹H/¹³C NMR | Check for residual solvents | |
| Thermal stability | TGA-DSC | Control heating rate | |
| Environmental fate | LC-MS/MS | Use isotope-labeled internal standards |
Q. Table 2. Key Synthesis Variables
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher temps risk sulfonic acid decomposition |
| NaOH molar ratio | 1.1:1 (excess) | Ensures complete neutralization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
